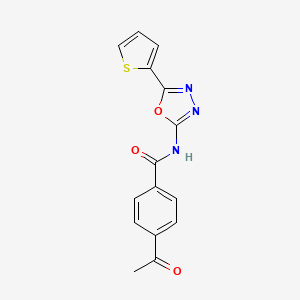

4-acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-Acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene ring at position 5 and a benzamide group at position 2. The benzamide moiety is further functionalized with an acetyl group at the para position (4-acetyl), which enhances its electronic and steric properties. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of 1,3,4-oxadiazoles, which exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

The compound’s synthesis typically involves coupling reactions between 4-acetylbenzoyl chloride and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine under mild acidic or basic conditions, as inferred from analogous protocols in and .

Properties

IUPAC Name |

4-acetyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(21-15)12-3-2-8-22-12/h2-8H,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFUJZRSJAPSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

Acetylation: The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the benzamide moiety, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new substituents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide structure with an acetyl group and a thiophene-substituted oxadiazole moiety. The synthesis typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling with the benzamide derivative. The general synthetic route can be summarized as follows:

- Formation of Oxadiazole Ring : This involves the reaction of thiophene derivatives with appropriate reagents.

- Acetylation : The oxadiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

- Benzamide Coupling : Finally, the acetylated oxadiazole is coupled with benzamide to yield the target compound.

Antioxidant Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit notable antioxidant properties. For instance, studies have shown that compounds similar to 4-acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide demonstrate significant free radical scavenging activity. A comparative analysis revealed that these compounds exhibited higher antioxidant activity than Trolox, a standard antioxidant reference compound:

| Compound | IC50 (mmol/L) |

|---|---|

| 5a | 0.073 |

| 5b | 0.072 |

| 5c | 0.070 |

| 5d | 0.056 |

| 5e | 0.060 |

| Trolox | 0.109 |

These findings suggest that this class of compounds could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Aspergillus oryzae. The results indicated promising antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds containing similar structures were screened for cytotoxic efficacy against glioblastoma cell lines. In vitro assays demonstrated significant cell apoptosis induced by these compounds, indicating their potential as anticancer agents .

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of similar compounds within the oxadiazole class:

- Study on Antioxidant Activity : A research article detailed the synthesis of various substituted oxadiazoles and their evaluation for antioxidant activity using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced their free radical scavenging capabilities .

- Antimicrobial Evaluation : Another study focused on synthesizing thiazole derivatives and testing them for antimicrobial activity against pathogenic bacteria and fungi, establishing a framework for evaluating similar oxadiazole-based compounds .

- Cytotoxicity Studies : Research involving glioblastoma cell lines demonstrated that specific oxadiazole derivatives could induce apoptosis effectively, paving the way for further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: Thiophene-oxadiazole hybrids (e.g., Compound 25) inhibit breast cancer cell lines (MCF-7, MDA-MB-231) with IC~50~ values of 12–18 μM, suggesting the target compound’s acetyl group may further enhance efficacy by modulating electron density .

- Enzyme Inhibition: Sulfonyl-substituted analogs (e.g., 6a) achieve nanomolar inhibition of hCA II, whereas acetyl-substituted derivatives may target kinases or HDACs due to structural similarities to known inhibitors .

- Antifungal Activity : While LMM5/LMM11 are potent antifungals, the target compound’s lack of sulfamoyl groups may limit direct antifungal utility but expand applications in other therapeutic areas .

Biological Activity

4-acetyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that incorporates a thiophene moiety and an oxadiazole structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitumor and antimicrobial agent, alongside relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance:

- Thiadiazole Derivatives : A series of 1,3,4-thiadiazoles were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The results showed promising cytotoxic effects comparable to standard drugs like cisplatin .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 5.0 |

| Compound B | A549 | 6.5 |

| This compound | TBD |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains:

- Antibacterial Activity : Certain oxadiazole derivatives demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .

- Antifungal Activity : Additionally, some studies have indicated antifungal properties against strains like Aspergillus fumigatus .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 1.56 |

| Compound D | E. coli | 0.75 |

| This compound | TBD |

The mechanism by which compounds like this compound exert their biological effects is believed to involve the inhibition of specific enzymes or cellular processes:

- Inhibition of Dihydrofolate Reductase (DHFR) : Molecular docking studies have suggested that similar compounds may bind effectively to DHFR, disrupting folate metabolism in cancer cells .

- Antimycobacterial Activity : Some oxadiazole derivatives have shown efficacy against drug-resistant Mycobacterium tuberculosis strains .

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives in various biological assays:

- Study on Thiadiazoles : A recent study synthesized a new series of thiadizole derivatives that were evaluated for their cytotoxicity against HepG-2 and A549 cell lines, revealing significant antitumor activity in vitro .

- Oxadiazole Derivatives Against HIV : Other research has identified oxadiazole compounds that inhibit HIV replication by targeting the viral transcriptional machinery without affecting host cell viability .

Q & A

Q. How do synthesis yields fluctuate between traditional and microwave methods?

- Root Cause : Microwave irradiation enhances reaction kinetics but may degrade heat-sensitive intermediates.

- Optimization : Use pulsed microwave settings (e.g., 300 W, 30-second intervals) to balance yield (65–75%) and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.